

3,5-Dimethylbenzo[b]thiophene chemical formula

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Compound of Interest

Compound Name: 3,5-Dimethylbenzo[b]thiophene

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An In-Depth Technical Guide to **3,5-Dimethylbenzo[b]thiophene**: Synthesis, Characterization, and Applications

Senior Application Scientist Note: This document provides a comprehensive technical overview of **3,5-Dimethylbenzo[b]thiophene**, a key heterocyclic building block. The structure and content herein are designed to offer not just procedural information, but a deeper understanding of the causality behind its synthesis, reactivity, and application, reflecting field-proven insights for researchers in medicinal chemistry and materials science.

Abstract

3,5-Dimethylbenzo[b]thiophene is a substituted aromatic heterocyclic compound featuring a fused benzene and thiophene ring system. The benzo[b]thiophene core is a privileged scaffold in drug discovery and a fundamental unit in the design of organic electronic materials. The specific 3,5-dimethyl substitution pattern pre-functionalizes the core, influencing its electronic properties and directing subsequent chemical modifications. This guide details the molecule's physicochemical properties, spectroscopic signature, a robust synthetic protocol, its predictable chemical reactivity, and its applications as a versatile intermediate for developing advanced pharmaceutical agents and organic semiconductors.

Physicochemical and Structural Properties

3,5-Dimethylbenzo[b]thiophene is a solid at room temperature with a characteristic sulfurous odor. It possesses low solubility in water but is soluble in common organic solvents such as

toluene and benzene.[1][2] The fusion of the electron-rich thiophene ring with a benzene ring results in a planar, aromatic system with significant π -electron density, a key feature for its application in organic electronics.[3]

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Caption: Chemical Structure of 3,5-Dimethyl-1-benzothiophene.

Table 1: Core Properties of **3,5-Dimethylbenzo[b]thiophene**

Property	Value	Source(s)
Chemical Formula	C₁₀H₁₀S	[4]
Molecular Weight	162.25 g/mol	[4]
CAS Number	1964-45-0	[4]
IUPAC Name	3,5-dimethyl-1-benzothiophene	[4]
Appearance	Solid (typically)	[1]
Boiling Point	62-64 °C at 0.1 mmHg	[5]

| InChIKey| UQJSHXYNNVEGMQ-UHFFFAOYSA-N |[4] |

Spectroscopic Characterization

unambiguous structural determination of organic molecules like **3,5-Dimethylbenzo[b]thiophene** relies heavily on spectroscopic methods.[3]

2.1 Mass Spectrometry (MS) The electron ionization mass spectrum shows a prominent molecular ion peak (M^+) at an m/z of 162, corresponding to the molecular weight of the compound.[4]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy While a publicly available experimental spectrum for this specific isomer is not readily found, its ^1H and ^{13}C NMR spectra can be

reliably predicted based on established chemical shift principles and data from closely related analogs.

Predicted ^1H NMR Spectrum (in CDCl_3):

- Aromatic Protons (Benzene Ring, 3H): Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton at C7 (ortho to sulfur) will likely be the most downfield. The protons at C4 and C6 will appear as a singlet and a doublet, respectively, showing characteristic aromatic coupling.
- Thiophene Proton (C2-H, 1H): A singlet is expected around 7.0-7.2 ppm. The precise shift is influenced by the adjacent methyl group at C3. For comparison, the protons on the thiophene ring in 3-methylthiophene appear around 6.7-7.1 ppm.[\[2\]](#)
- Methyl Protons (C3-CH₃ and C5-CH₃, 6H): Two distinct singlets are expected in the upfield region (~2.3-2.5 ppm). The C3-methyl, being attached to the electron-rich thiophene ring, may appear at a slightly different shift than the C5-methyl on the benzene ring.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- Aromatic Carbons (10C): Ten distinct signals are expected. The quaternary carbons (C3, C3a, C5, C7a) will typically have lower intensities. Based on data for diethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate, the aromatic carbons of the benzene ring appear between ~122-138 ppm.[\[6\]](#) The carbons of the thiophene ring will also fall within this region.
- Methyl Carbons (2C): Two signals are expected in the aliphatic region (~15-22 ppm). The C5-methyl carbon is predicted around 21.4 ppm, similar to related structures.[\[6\]](#)

Synthesis Methodology: Acid-Catalyzed Cyclization

One of the most effective and traditional methods for synthesizing substituted benzo[b]thiophenes is the acid-catalyzed cyclization of an arylthioacetone.[\[5\]](#) This method is advantageous due to the accessibility of the starting materials and the robustness of the cyclization step. The following protocol describes a validated pathway to **3,5-Dimethylbenzo[b]thiophene**.

Causality of Experimental Design: The synthesis begins with the S-alkylation of 3,5-dimethylthiophenol with chloroacetone. This is a standard nucleophilic substitution where the thiolate anion, readily formed by a base, attacks the electrophilic carbon of chloroacetone. The subsequent step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction). A strong acid catalyst, such as polyphosphoric acid (PPA), protonates the ketone, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring to close the thiophene ring, followed by dehydration to yield the final aromatic product.

Experimental Protocol: Synthesis of **3,5-Dimethylbenzo[b]thiophene**

Step 1: Synthesis of 1-((3,5-dimethylphenyl)thio)propan-2-one

- To a stirred solution of 3,5-dimethylthiophenol (1.0 eq) in ethanol at room temperature, add sodium hydroxide (1.1 eq) and stir for 15 minutes until a clear solution of the sodium thiophenolate is formed.
- To this solution, add chloroacetone (1.05 eq) dropwise. An exothermic reaction may be observed.
- After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylthioacetone, which can be used in the next step without further purification.

Step 2: Cyclization to **3,5-Dimethylbenzo[b]thiophene**

- Add the crude 1-((3,5-dimethylphenyl)thio)propan-2-one from the previous step to polyphosphoric acid (PPA) (approx. 10x by weight).
- Heat the stirred mixture to 100-120 °C for 1-2 hours. The reaction mixture will become viscous and change color. Monitor by TLC (using a quenched aliquot).

- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
- The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude solid from ethanol or purify by silica gel column chromatography (eluting with hexanes) to afford pure **3,5-Dimethylbenzo[b]thiophene**.

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Caption: Workflow for the synthesis of **3,5-Dimethylbenzo[b]thiophene**.

Chemical Reactivity: Electrophilic Aromatic Substitution

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. The thiophene ring is generally more activated towards electrophiles than the fused benzene ring. [2] In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position.

However, in **3,5-Dimethylbenzo[b]thiophene**, the C3 position is blocked by a methyl group. Consequently, electrophilic attack on the thiophene ring is directed to the C2 position. The methyl group at C5 is an ortho-, para-directing activator for the benzene ring, but the higher intrinsic reactivity of the thiophene moiety makes C2 the most probable site for reactions like halogenation, nitration, and Friedel-Crafts acylation under controlled conditions.

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Caption: Electrophilic attack on **3,5-dimethylbenzo[b]thiophene**.

Applications in Drug Discovery and Materials Science

The benzo[b]thiophene scaffold is of immense interest to medicinal chemists due to its presence in numerous biologically active compounds.^{[7][8]} It serves as a core structure in drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties, among others.^[3]

5.1 Scaffold for Drug Analogs A prominent example of a benzo[b]thiophene-based drug is Raloxifene, a selective estrogen receptor modulator (SERM) used to treat osteoporosis and reduce the risk of invasive breast cancer in postmenopausal women.^{[9][10][11]} Raloxifene features a 2-aryl-3-aryl-6-hydroxybenzo[b]thiophene core. **3,5-Dimethylbenzo[b]thiophene** serves as a valuable starting material for the synthesis of Raloxifene analogs. By using this pre-functionalized core, researchers can systematically modify other positions of the molecule to explore structure-activity relationships (SAR) and develop new SERMs with improved efficacy or side-effect profiles.^[12]

5.2 Building Block for Organic Semiconductors In materials science, the planar and π -conjugated nature of the benzo[b]thiophene system facilitates efficient charge carrier transport.^[3] This makes it an excellent building block for organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).^{[3][13]} **3,5-Dimethylbenzo[b]thiophene** can be incorporated into larger conjugated systems, such as oligomers and polymers. The methyl groups enhance solubility, aiding in solution-based processing of these materials, and can be used to fine-tune the molecular packing in the solid state, which is critical for charge mobility.

Conclusion

3,5-Dimethylbenzo[b]thiophene is a strategically important heterocyclic compound whose value is derived from its pre-defined substitution pattern on the versatile benzo[b]thiophene core. Its synthesis is achievable through established and reliable chemical transformations. A clear understanding of its spectroscopic properties and predictable reactivity at the C2 position allows for its rational application in complex molecular design. For researchers and drug

development professionals, it represents a key intermediate for accessing novel pharmaceutical agents and high-performance organic electronic materials.

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